

Spectroscopic Profile of N-Acetyl-O-methyl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Acetyl-O-methyl-L-tyrosine**

Cat. No.: **B554844**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-Acetyl-O-methyl-L-tyrosine**, a derivative of the amino acid L-tyrosine. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **N-Acetyl-O-methyl-L-tyrosine** are summarized below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **N-Acetyl-O-methyl-L-tyrosine** exhibits characteristic signals corresponding to the different protons in its structure. The data presented here was acquired in a deuterated dimethyl sulfoxide (DMSO-d_6) solvent.

Proton/Group	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Number of Protons
Acetyl CH ₃	1.92	Singlet (s)	-	3H
Methoxy OCH ₃	3.75	Singlet (s)	-	3H
α-CH	4.47	Multiplet (m)	-	1H
Aromatic H	6.78	Doublet (d)	8.6	2H
Aromatic H	7.12	Doublet (d)	8.6	2H
Carboxylic COOH	12.5	Broad Singlet (br s)	-	1H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table outlines the chemical shifts for the carbon atoms in **N-Acetyl-O-methyl-L-tyrosine**.

Carbon Atom	Chemical Shift (δ) [ppm]
Acetyl CH ₃	~23
β-CH ₂	~37
α-CH	~55
Methoxy OCH ₃	~56
Aromatic CH	~114
Aromatic CH	~130
Aromatic C (quaternary)	~131
Aromatic C-O (quaternary)	~158
Acetyl C=O	~170
Carboxylic C=O	~174

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorptions for **N-Acetyl-O-methyl-L-tyrosine**, obtained from a potassium bromide (KBr) pellet, are presented below.

Functional Group	Vibrational Mode	Wavenumber (v) [cm ⁻¹]
N-H (amide)	Stretching	3300
O-H (carboxylic acid)	Stretching	3000-2500 (broad)
C-H (aromatic)	Stretching	~3030
C-H (aliphatic)	Stretching	~2950
O-CH ₃	Stretching	2830
C=O (carboxylic acid)	Stretching	1730
C=O (acetyl)	Stretching	1685
C=C (aromatic)	Stretching	~1610, ~1510
C-O	Stretching	~1250

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of **N-Acetyl-O-methyl-L-tyrosine**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **N-Acetyl-O-methyl-L-tyrosine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- Nuclei: ^1H and ^{13}C .
- Temperature: 298 K (25 °C).
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30°
 - Spectral width: -2 to 14 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Standard proton-decoupled pulse sequence.
 - Spectral width: 0 to 200 ppm

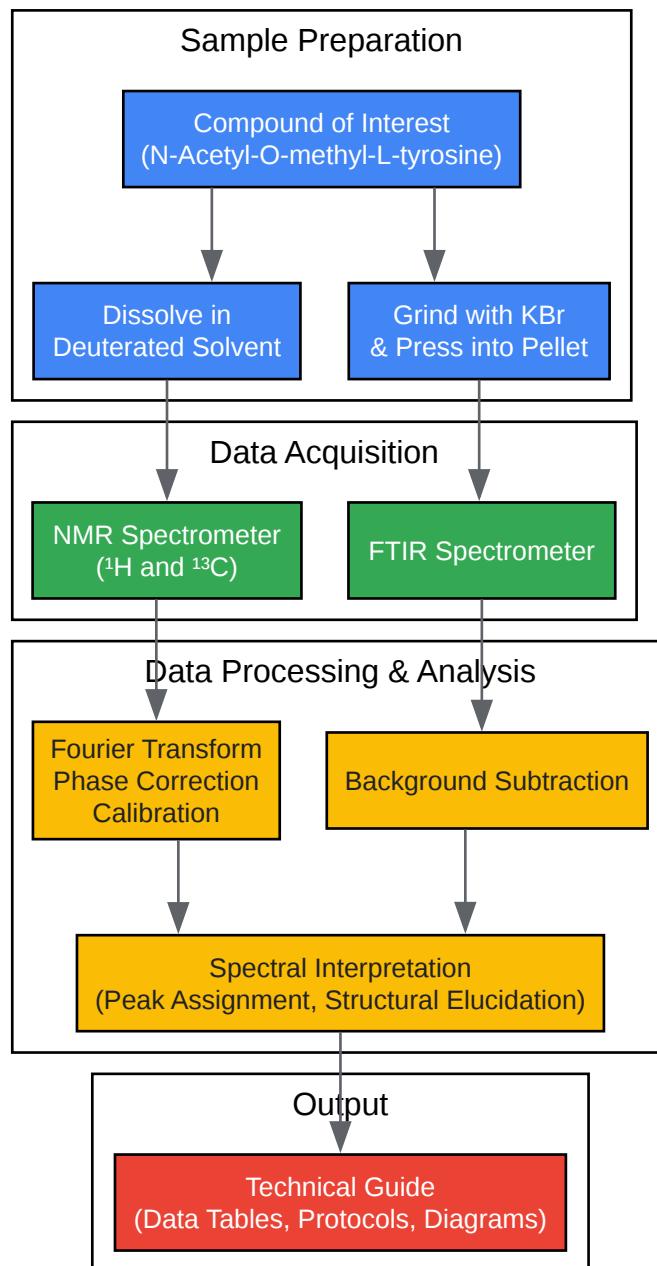
Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry a small amount of **N-Acetyl-O-methyl-L-tyrosine** and spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.


Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet containing the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Acetyl-O-methyl-L-tyrosine**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Acetyl-O-methyl-L-tyrosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554844#spectroscopic-data-for-n-acetyl-o-methyl-l-tyrosine-nmr-ir\]](https://www.benchchem.com/product/b554844#spectroscopic-data-for-n-acetyl-o-methyl-l-tyrosine-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com